molecular formula C88H97Cl2N9O33 B549275 Teicoplanin CAS No. 61036-62-2

Teicoplanin

カタログ番号: B549275
CAS番号: 61036-62-2
分子量: 1879.7 g/mol
InChIキー: BJNLLBUOHPVGFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomiceticus . It is effective against Gram-positive bacteria resistant to β-lactam antibiotics . Its mechanism of action is through inhibition of bacterial cell wall biosynthesis . It is used to treat severe bacterial infections .


Synthesis Analysis

This compound is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthesis of this compound involves a complex interplay of structural, regulatory, and resistance genes . Genetic and nutritional factors contribute to the regulation of this compound biosynthesis . Some of these factors have been successfully applied for improving this compound production .


Molecular Structure Analysis

This compound’s main chemical structure is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . There are six major subtypes (A2-1 through A2-5, and A3-1) and four minor subtypes (from RS-1 to RS-4) of this compound .


Chemical Reactions Analysis

Chemical reactions have been discovered that achieve site-selective alteration of this compound . Utilizing peptide-based additives that alter reaction selectivities, certain bromo-teicoplanins are accessible . These new compounds are also scaffolds for selective cross-coupling reactions, enabling further molecular diversification .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C78H77Cl2N8O33R and a molecular weight of 1709.39 . It is sparingly soluble in water .

科学的研究の応用

Antibacterial Activity and Clinical Efficacy

Teicoplanin is a glycopeptide antibiotic recognized for its antibacterial activity, particularly against Gram-positive bacteria such as staphylococci, streptococci, enterococci, and many anaerobic Gram-positive bacteria. Clinical applications include the treatment of a wide array of Gram-positive infections like septicaemia, endocarditis, and infections of skin, soft tissue, and venous catheters. Notably, it's effective against methicillin-resistant and -susceptible staphylococci. The drug's long half-life facilitates convenient once-daily administration, intramuscularly or intravenously, making it a preferred choice in many clinical scenarios (Campoli-Richards et al., 1990).

Antiviral Activity and COVID-19 Treatment

Beyond its antibacterial properties, this compound has exhibited effectiveness against RNA viruses, including SARS-CoV2, in vitro. This dual action, both as an antibacterial and antiviral agent, positions this compound as a potential therapeutic option in the treatment of COVID-19 patients. It halts the replication of the virus and concurrently prevents the development of Gram-positive bacterial co-infections (Vimberg, 2021).

Comparative Efficacy with Vancomycin

Comparative studies between this compound and another glycopeptide, Vancomycin, indicate that this compound is not inferior in terms of efficacy and offers a lower adverse event rate than Vancomycin. These findings make this compound a compelling alternative, especially given its easier administration protocol and lower incidence of nephrotoxicity and red man syndrome (Svetitsky et al., 2009).

Pediatric and Neonatal Applications

This compound's use extends to the pediatric population. It's effective and well-tolerated in treating Gram-positive infections in children, with dosing regimens adapted for pediatric use ensuring effective serum concentrations. The drug's safety and efficacy in neonates have been similarly endorsed, with a high rate of clinical and bacteriological response observed (Bassetti & Cruciani, 1990).

Role in Non-inpatient Settings

This compound's favorable pharmacokinetic profile, including a long half-life and a low incidence of adverse effects, makes it suitable for non-inpatient settings such as home or outpatient clinics. Its use in managing chronic infections like osteomyelitis and endocarditis, as well as certain acute infections, in these settings highlights its versatility and cost-effectiveness (Nathwani, 1998).

作用機序

Target of Action

Teicoplanin, a glycopeptide antibiotic, primarily targets the bacterial cell wall . It specifically binds to the D-Ala-D-Ala terminus of lipid II, a critical component in the last (extracellular) step of peptidoglycan biosynthesis .

Mode of Action

This compound inhibits peptidoglycan polymerization, a crucial process in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala terminus of lipid II, it prevents the cross-linking of peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall and provides structural strength. By inhibiting its synthesis, this compound disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

This compound exhibits a triexponential decay in its pharmacokinetics, with half-lives of 0.4 to 1 hour, 4.7 to 15.4 hours, and 83 to 168 hours . The volume of distribution at steady state is 0.9 to 1.6 L/kg . It is predominantly bound to plasma proteins (90% to 95%) and is eliminated predominantly by the kidneys . Only 2 to 3% of an intravenously administered dose is metabolized .

Result of Action

The primary result of this compound’s action is the death of the bacterial cell . By inhibiting peptidoglycan synthesis, this compound disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective in treating various infections caused by gram-positive bacteria .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the absorption rate and clearance of this compound can be affected by the patient’s renal function . Furthermore, the effectiveness of this compound can be influenced by the bacterial strain and its resistance mechanisms .

Safety and Hazards

Teicoplanin can cause hypersensitivity reactions including rash, bronchospasm, and fever, which require discontinuation of the drug . Blood dyscrasias, renal and hepatic impairment can occur rarely . Adverse effects are more likely to occur with the higher dosing schedule and with prolonged therapy .

将来の方向性

Due to its efficiency and low cytotoxicity, teicoplanin has been used for patients with complications, including pediatric and immunocompromised patients . Its action against RNA viruses, including SARS-CoV2, has been proven in vitro . Therefore, this compound could become a drug of choice in the treatment of COVID-19 patients .

生化学分析

Biochemical Properties

Teicoplanin binds the D-Ala-D-Ala terminus of lipid II in the last (extracellular) step of peptidoglycan biosynthesis, leading to bacterial death . This interaction inhibits bacterial cell wall peptidoglycan synthesis . The strength of this compound is considered to be due to the length of the hydrocarbon chain .

Cellular Effects

This compound has been shown to be effective in treating serious staphylococcal and streptococcal infections . It has been demonstrated to be effective in the treatment of pseudomembranous colitis and Clostridium difficile-associated diarrhea, with comparable efficacy with vancomycin .

Molecular Mechanism

The mechanism of action of this compound is to inhibit bacterial cell wall peptidoglycan synthesis . It binds the D-Ala-D-Ala terminus of lipid II, thereby leading to bacterial death .

Temporal Effects in Laboratory Settings

This compound has a long elimination half-life ranging from 83 to 163 hours . Due to its prolonged half-life, measurement of the minimum inhibitory concentration (Cmin) value on Day 4 before reaching steady state is recommended .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is generally recognized that a target Cmin value of 15–30 mg/L results in increased clinical efficacy in patients with non-complicated MRSA infections .

Metabolic Pathways

This compound is very-highly bound to plasma albumin, and therefore patients with hypoalbuminaemia have higher unbound fractions of this compound . An increase in the unbound fraction may result in an increased volume of distribution and clearance of this compound, which can lead to reduced total this compound concentrations .

Transport and Distribution

This compound is highly bound to serum albumin, and therefore patients with hypoalbuminaemia have higher unbound fractions of this compound . An increase in the unbound fraction may result in an increased volume of distribution and clearance of this compound, which can lead to reduced total this compound concentrations .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with its target, the D-Ala-D-Ala terminus of lipid II, at the bacterial cell wall .

特性

IUPAC Name

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLLBUOHPVGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H97Cl2N9O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1879.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。